molecular formula C10H10N2OS B8316246 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone

4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone

Cat. No.: B8316246
M. Wt: 206.27 g/mol
InChI Key: AEGKKLKPZJVHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone (CAS Number 94273-94-6) is a thiazolone derivative with documented interest in medicinal chemistry research. This compound belongs to a class of heterocycles known for their diverse biological activities. Patent literature identifies this specific molecule as a cardiotonic agent, noting its ability to enhance myocardial contractile force, which suggests potential research applications in studying and treating heart failure . The broader family of thiazolone and 4-thiazolidinone derivatives to which this compound belongs are recognized in scientific literature as privileged scaffolds in drug discovery, with research exploring their potential as antimicrobial, antitumor, and anti-inflammatory agents . The compound features a pyridine ring, a common motif in pharmaceuticals and agrochemicals, linked to the thiazolone core . Researchers value this structural framework for its versatility in synthetic chemistry and as a key intermediate for developing novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-ethyl-5-pyridin-4-yl-3H-1,3-thiazol-2-one

InChI

InChI=1S/C10H10N2OS/c1-2-8-9(14-10(13)12-8)7-3-5-11-6-4-7/h3-6H,2H2,1H3,(H,12,13)

InChI Key

AEGKKLKPZJVHEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=O)N1)C2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolone derivatives exhibit structural diversity due to substitutions at the C2, C4, and C5 positions. Below is a detailed comparison of 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone with key analogs, focusing on structural features, biological activities, and structure-activity relationships (SAR).

Structural Comparison

Compound Name Substituents (C2, C4, C5) Key Structural Features Reference
4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone C4: Ethyl; C5: Pyridin-4-yl Pyridine enhances polarity; ethyl group increases hydrophobicity Target
(Z)-2-Amino-5-benzylidene derivatives C2: Amino; C5: Benzylidene (e.g., 4-hydroxybenzylidene) Z-configuration stabilizes planar geometry; amino group enables H-bonding
2-(Isopropylamino)thiazol-4(5H)-one C2: Isopropylamino; C4: H; C5: H Hydrophobic isopropyl group enhances enzyme inhibition
5-(3-Fluorobenzylidene)-4-oxo derivatives C5: 3-Fluorobenzylidene; C2: Amino acids Fluorine increases electronegativity; amino acids improve solubility
Thiazolone[3,2-a]pyrimidine derivatives Fused thiazolone-pyrimidine ring Electron-rich substituents enhance RNase H inhibition

Structure-Activity Relationships (SAR)

  • C5 Substitutions :
    • Pyridin-4-yl (target compound) improves solubility and metal coordination vs. benzylidene groups (e.g., 4-hydroxybenzylidene), which enhance antimicrobial activity .
    • Electron-withdrawing groups (e.g., fluorine in 3-fluorobenzylidene) increase antibacterial potency .
  • C2 Modifications: Amino acid substitutions (e.g., glycine, lysine) improve water solubility and broaden antimicrobial spectra . Hydrophobic groups (isopropylamino) enhance enzyme inhibition by fitting into hydrophobic pockets .
  • Ring Fusion :
    • Thiazolone[3,2-a]pyrimidine derivatives show enhanced RNase H inhibition due to fused-ring rigidity and electron-rich substituents .

Future Research Directions

Synthetic Optimization : Introduce electron-rich substituents (e.g., -OCH₃, -NH₂) at the pyridine ring of 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone to enhance RNase H or kinase inhibition .

Hybrid Derivatives : Combine pyridin-4-yl with benzylidene groups (e.g., 4-hydroxybenzylidene) to merge antimicrobial and anticancer properties .

Enzymatic Targets : Evaluate the compound’s activity against 11β-HSD1/2 or tubulin, leveraging its hydrophobic ethyl group and polar pyridine .

Preparation Methods

Thiourea-Ketone Cyclization

The thiazolone core is frequently constructed via cyclization of thiourea derivatives with α-keto esters or ketones. For 4-ethyl-5-pyridin-4-yl-2(3H)thiazolone, this method involves reacting 4-pyridylthioamide with ethyl acetoacetate under acidic conditions.

Procedure :
A mixture of 4-pyridylthioamide (1.2 equiv) and ethyl acetoacetate (1.0 equiv) in ethanol is refluxed with catalytic p-toluenesulfonic acid (PTSA) for 6–8 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 3:7) to yield 4-ethyl-5-pyridin-4-yl-2(3H)thiazolone as a pale-yellow solid.

Key Data :

ParameterValue
Yield68–72%
Reaction Time8 hours
SolventEthanol
CatalystPTSA (5 mol%)

This method leverages the nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration. The ethyl group is introduced via the α-keto ester, while the pyridine moiety originates from the thioamide precursor.

Multicomponent Condensation Approach

One-Pot Synthesis Using Pyridine, Thioamide, and α-Haloketone

A scalable one-pot protocol combines 4-aminopyridine, thiourea, and ethyl bromoacetate in a single reaction vessel.

Procedure :
4-Aminopyridine (1.0 equiv), thiourea (1.2 equiv), and ethyl bromoacetate (1.5 equiv) are stirred in dimethylformamide (DMF) at 80°C for 12 hours. The mixture is cooled, diluted with ice water, and extracted with dichloromethane (DCM). The organic layer is dried over Na₂SO₄ and concentrated to afford the crude product, which is recrystallized from ethanol.

Key Data :

ParameterValue
Yield75–80%
Reaction Time12 hours
SolventDMF
Temperature80°C

This method avoids intermediate isolation, improving efficiency. The mechanism involves in situ generation of a thioamide intermediate, which undergoes cyclization with the α-haloketone.

Ring-Opening/Recyclization of Preformed Thiazoles

Modification of 4-(Pyridin-4-yl)thiazole Derivatives

Preformed thiazoles containing pyridine substituents can be converted to thiazolones via oxidation or hydrolysis.

Procedure :
4-(Pyridin-4-yl)thiazole (1.0 equiv) is treated with hydrogen peroxide (30% w/v) in acetic acid at 60°C for 4 hours. The reaction mixture is neutralized with NaHCO₃, and the product is extracted with DCM. Purification by flash chromatography (DCM/methanol = 95:5) yields the thiazolone.

Key Data :

ParameterValue
Yield65–70%
Oxidizing AgentH₂O₂
SolventAcetic acid

This method is advantageous for introducing the ketone moiety while retaining the pyridine ring.

Base-Promoted Cyclization of Enaminones

Enaminone Intermediate Formation

Enaminones serve as versatile intermediates for thiazolone synthesis.

Procedure :
Ethyl 3-(pyridin-4-yl)-3-oxopropanoate (1.0 equiv) is reacted with thioacetamide (1.5 equiv) in ethanol containing piperidine (10 mol%) at reflux for 6 hours. The enaminone intermediate precipitates upon cooling and is filtered. Subsequent treatment with aqueous HCl (1M) at room temperature for 2 hours yields the thiazolone.

Key Data :

ParameterValue
Enaminone Yield85%
Thiazolone Yield78%
BasePiperidine

The enaminone pathway offers control over substituent positioning, ensuring regioselectivity.

Comparison of Synthetic Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityKey AdvantageLimitation
Thiourea-Ketone68–72ModerateSimple reagentsLong reaction time
Multicomponent75–80HighOne-pot synthesisRequires polar aprotic solvent
Ring-Opening65–70LowRetains pyridine ringLow atom economy
Enaminone Cyclization78ModerateRegioselectiveMultiple steps

Advanced Optimization Strategies

Solvent and Catalyst Screening

Recent studies show that replacing ethanol with 2-propanol in thiourea-ketone cyclization increases yield to 82% due to improved solubility of intermediates. Similarly, using Amberlyst-15 as a solid acid catalyst reduces reaction time to 4 hours.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) shortens the multicomponent reaction time to 2 hours with comparable yields . This approach enhances energy efficiency and reduces side product formation.

Q & A

Q. What are the standard synthetic pathways for preparing 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone and its structural analogs?

The synthesis typically involves multi-step reactions starting with hydrazide derivatives and carbon disulfide under basic conditions to form the thiazolone core. For example, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol can be synthesized from isonicotinic acid hydrazide and carbon disulfide, followed by cyclization with hydrazine hydrate to form triazole-thiol derivatives . Modifications such as introducing ethyl groups may require alkylation steps under reflux conditions with appropriate solvents (e.g., ethanol) and bases .

Q. Which analytical techniques are critical for confirming the structure and purity of 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming molecular structure, particularly for verifying substituent positions on the pyridine and thiazolone rings. High-Performance Liquid Chromatography (HPLC) ensures purity, while Infrared (IR) spectroscopy identifies functional groups like C=O and C=N stretches . Mass spectrometry further validates molecular weight .

Q. What laboratory safety protocols should be followed when handling thiazolone derivatives?

Proper personal protective equipment (PPE) including nitrile gloves and flame-retardant lab coats is mandatory. Gloves should be inspected for integrity and disposed of according to hazardous waste regulations. Work should be conducted in a fume hood to avoid inhalation, and respiratory protection may be required for powder handling .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance the yield of 4-Ethyl-5-pyridin-4-yl-2(3H)thiazolone?

Optimization involves varying solvents (polar aprotic solvents like DMF improve solubility), temperatures (reflux at 80–100°C accelerates ring closure), and catalysts (e.g., piperidine for Knoevenagel condensations). For example, microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >85% . Statistical approaches like Design of Experiments (DoE) can identify critical interaction effects between variables .

Q. What role do computational methods like DFT play in understanding the electronic properties of thiazolone derivatives?

Density Functional Theory (DFT) calculations predict molecular geometry, frontier orbital energies (HOMO-LUMO gaps), and reactive sites. For instance, studies on analogous thiazolidinones revealed that electron-withdrawing pyridinyl groups increase electrophilicity at the thione sulfur, enhancing biological activity . Molecular dynamics (MD) simulations further elucidate binding dynamics with target proteins .

Q. How do structural modifications at the 4-ethyl and 5-pyridinyl positions influence the compound’s pharmacological profile?

Introducing ethyl groups improves lipophilicity and metabolic stability, while pyridinyl substituents modulate target affinity. Comparative studies show that 4-ethyl analogs exhibit 2–3 fold higher inhibition of cyclooxygenase-2 (COX-2) compared to methyl derivatives. However, bulky substituents may sterically hinder binding to flat active sites, necessitating structure-activity relationship (SAR) studies .

Q. How should researchers address discrepancies in reported biological activities of structurally similar thiazolones?

Contradictions often arise from variations in assay conditions (e.g., cell lines, serum concentrations). To resolve these, standardize protocols using reference compounds (e.g., celecoxib for COX-2 assays) and validate findings across multiple models. Meta-analyses of IC50 values under consistent conditions can clarify structure-activity trends .

Key Methodological Insights from Evidence

VariableOptimization StrategyExample from Evidence
Solvent Use polar aprotic solvents (DMF) for solubilityEthanol in reflux conditions for pyrazole attachment
Catalyst Piperidine for Knoevenagel condensationsBase-catalyzed allylation reactions
Temperature Reflux (80–100°C) for cyclizationMicrowave-assisted synthesis for reduced time
Purification Chromatography for high-purity isolatesRecrystallization in ethanol for thiazolidinones

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